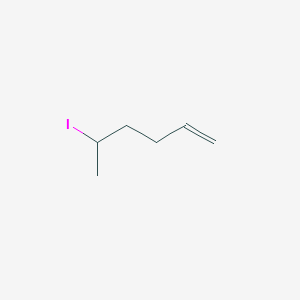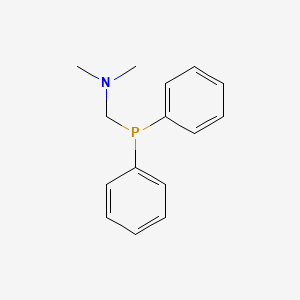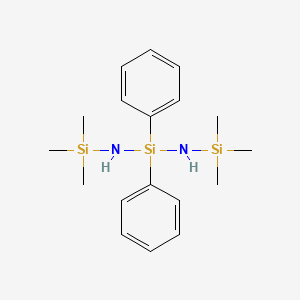
1,1-Diphenyl-N,N'-bis(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine is a silane compound with the molecular formula C22H32N2Si2 It is known for its unique structure, which includes two phenyl groups and two trimethylsilyl groups attached to a central silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of diphenylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
While specific industrial production methods for 1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of diphenylamine derivatives with various substituents.
Oxidation: Formation of diphenylsilanol derivatives.
Reduction: Formation of diphenylamine derivatives.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to interact with various molecular targets through its silane and amine functionalities. The trimethylsilyl groups provide steric protection, while the diphenyl groups enhance the compound’s stability and reactivity. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenyl-N-(trimethylsilyl)methanimine
- N,N-Dibenzyl-1-(trimethylsilyl)methanamine
- N,O-Bis(trimethylsilyl)trifluoroacetamide
Uniqueness
1,1-Diphenyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups, which provide enhanced steric protection and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
IUPAC Name |
[phenyl-bis(trimethylsilylamino)silyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2Si3/c1-21(2,3)19-23(20-22(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVWRJQMIYZDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631783 |
Source


|
| Record name | 1,1-Diphenyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24411-68-5 |
Source


|
| Record name | 1,1-Diphenyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




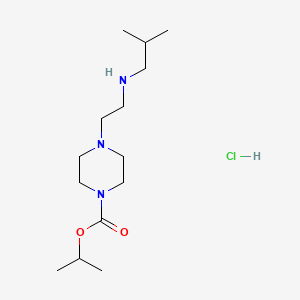
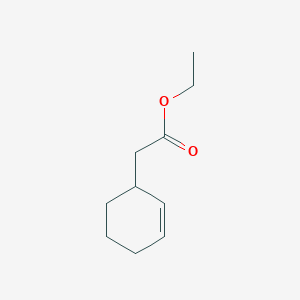
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)


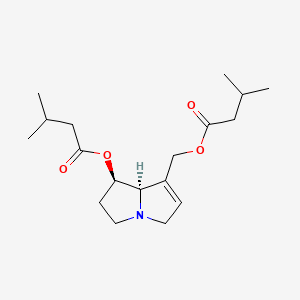
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
